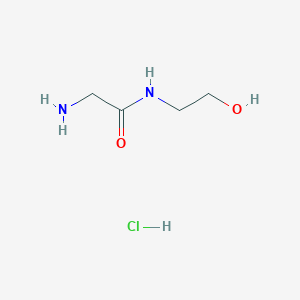

2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride

Description

BenchChem offers high-quality 2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-N-(2-hydroxyethyl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2.ClH/c5-3-4(8)6-1-2-7;/h7H,1-3,5H2,(H,6,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHCBVFDGXODMMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)NC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Amino-N-(2-hydroxyethyl)acetamide Hydrochloride

This guide provides a comprehensive overview of a robust and scalable protocol for the synthesis of 2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride. Designed for researchers, chemists, and professionals in drug development, this document details the strategic rationale, a step-by-step experimental protocol, and methods for analytical validation.

Introduction and Strategic Overview

2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride is a functionalized amino acid amide derivative. Its bifunctional nature, possessing a primary amine, a secondary amide, a hydroxyl group, and the stability afforded by its hydrochloride salt form, makes it a versatile building block in organic synthesis. It serves as a key intermediate in the development of novel pharmaceutical agents and other fine chemicals.[1][2]

The synthetic strategy outlined herein is a cost-effective and efficient three-stage process. This approach was designed for its reliance on readily available starting materials and its foundation in well-established, high-yielding chemical transformations. The core pathway involves:

-

N-Acylation: Formation of an amide bond between ethanolamine and chloroacetyl chloride to yield the key intermediate, 2-chloro-N-(2-hydroxyethyl)acetamide.

-

Nucleophilic Substitution (Ammonolysis): Displacement of the chloride from the intermediate with an amino group using ammonia.

-

Salt Formation: Conversion of the resulting free amine to its more stable and easily purified hydrochloride salt.

This method avoids the use of expensive coupling agents or complex protection-deprotection sequences, which are sometimes employed for analogous structures.[2][3][4] The directness of this route makes it highly suitable for scaling.

Reaction Mechanism and Rationale

The overall synthesis proceeds through two fundamental organic reactions:

-

Stage 1: Schotten-Baumann type reaction. Ethanolamine, acting as a nucleophile, attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride.[5] This reaction is rapid and highly exothermic. The concurrent generation of hydrogen chloride (HCl) necessitates the presence of a non-nucleophilic base (e.g., triethylamine) to act as an acid scavenger. This is critical because any HCl formed would protonate the starting ethanolamine, rendering its lone pair unavailable for nucleophilic attack and halting the reaction.[6]

-

Stage 2: Nucleophilic Aliphatic Substitution. The intermediate, 2-chloro-N-(2-hydroxyethyl)acetamide, possesses a reactive C-Cl bond. Ammonia (NH₃), a potent nucleophile, attacks the carbon atom, displacing the chloride ion in a classic Sₙ2 reaction.[1][7] This step, often referred to as ammonolysis, is typically performed under pressure or with a large excess of ammonia to drive the reaction to completion and minimize the formation of dimer impurities.[1]

-

Stage 3: Acid-Base Reaction. The final free base, 2-amino-N-(2-hydroxyethyl)acetamide, is an oil or low-melting solid that can be difficult to purify directly. Conversion to its hydrochloride salt via treatment with hydrochloric acid provides a stable, crystalline solid that can be easily isolated and purified by filtration and washing.[8]

Detailed Experimental Protocol

Safety Precaution: This synthesis involves corrosive, toxic, and reactive chemicals. All steps must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

Part A: Synthesis of 2-Chloro-N-(2-hydroxyethyl)acetamide

This initial step involves the acylation of ethanolamine.

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| Ethanolamine | 61.08 | 10.0 g | 0.164 | 1.0 |

| Triethylamine | 101.19 | 18.2 g (25.1 mL) | 0.180 | 1.1 |

| Dichloromethane (DCM) | - | 250 mL | - | - |

| Chloroacetyl Chloride | 112.94 | 18.5 g (12.9 mL) | 0.164 | 1.0 |

Procedure:

-

To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add ethanolamine (10.0 g, 0.164 mol) and dichloromethane (250 mL).

-

Cool the resulting solution to 0 °C using an ice-water bath.

-

Add triethylamine (18.2 g, 0.180 mol) to the stirred solution.

-

Slowly add chloroacetyl chloride (18.5 g, 0.164 mol) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. A white precipitate (triethylamine hydrochloride) will form.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 100 mL), saturated aqueous sodium bicarbonate (1 x 100 mL), and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude product, 2-chloro-N-(2-hydroxyethyl)acetamide, should be a pale yellow oil or waxy solid, which can be used in the next step without further purification.

Part B: Synthesis of 2-Amino-N-(2-hydroxyethyl)acetamide

This stage accomplishes the conversion of the chloro-group to a primary amine.

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| 2-Chloro-N-(2-hydroxyethyl)acetamide | 137.56 | ~0.164 (from Part A) | ~0.164 | 1.0 |

| Aqueous Ammonia (28-30%) | 17.03 (as NH₃) | 200 mL | ~2.9 | ~18 |

| Methanol | - | 100 mL | - | - |

Procedure:

-

Transfer the crude 2-chloro-N-(2-hydroxyethyl)acetamide from Part A into a suitable pressure vessel or autoclave.

-

Add methanol (100 mL) and concentrated aqueous ammonia (200 mL).

-

Seal the vessel securely and heat the mixture to 75-80 °C with stirring for 5-6 hours.[1] Monitor the internal pressure.

-

Cool the reaction vessel to room temperature. Caution: Vent the vessel carefully in the fume hood to release any excess ammonia pressure.

-

Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove methanol and excess ammonia. This will yield the crude free amine, likely as a viscous oil.

Part C: Formation and Purification of the Hydrochloride Salt

The final step is the isolation of the target compound as a stable salt.

| Reagent/Solvent | Amount |

| Crude 2-Amino-N-(2-hydroxyethyl)acetamide | From Part B |

| Isopropanol | 150 mL |

| Concentrated HCl (37%) | As needed |

| Acetone (cold) | 50 mL |

Procedure:

-

Dissolve the crude amine from Part B in isopropanol (150 mL).

-

Cool the solution in an ice bath.

-

Slowly add concentrated hydrochloric acid dropwise with vigorous stirring until the pH of the solution is ~1-2 (test with pH paper).

-

A white precipitate of 2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride should form.

-

Continue stirring in the ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold acetone (50 mL) to remove residual impurities.[8]

-

Dry the white crystalline solid under vacuum at 40-50 °C to a constant weight. The typical yield is 75-85% over the three steps.

Visualization of the Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis protocol.

Caption: Workflow for the synthesis of 2-Amino-N-(2-hydroxyethyl)acetamide HCl.

Analytical Characterization

To ensure the identity and purity of the final product, the following analytical techniques are recommended:

-

¹H NMR Spectroscopy: The proton NMR spectrum (in D₂O) should confirm the structure. Expected chemical shifts (δ) would include: a triplet around 3.8 ppm (-CH₂-O), a triplet around 3.4 ppm (-N-CH₂-), and a singlet around 3.3 ppm (-NH₃⁺-CH₂-CO-). The exchangeable protons of the amine, amide, and alcohol will not be visible in D₂O but could be observed in a solvent like DMSO-d₆.[9][10]

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands. Key peaks include a broad band from 3400-3200 cm⁻¹ (O-H and N-H stretching), a strong band around 1670 cm⁻¹ (C=O stretching, Amide I), and a band around 1550 cm⁻¹ (N-H bending, Amide II).[11][12]

-

Melting Point: A sharp, defined melting point is a strong indicator of purity. The literature value for the related compound (±)-2-Amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl] acetamide monohydrochloride is 200–202 °C, suggesting the target compound will also have a relatively high melting point.[8]

-

Mass Spectrometry (MS): To confirm the molecular weight of the free base (C₄H₁₀N₂O₂, MW: 118.13 g/mol ).

By adhering to this detailed guide, researchers can reliably synthesize and validate 2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride, a valuable intermediate for further chemical exploration.

References

- EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.

- US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.

- WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.

-

Synthesis of 2-amino-N-[1-(2-pyridinyl)-2-phenylethyl]acetamide dihydrochloride. PrepChem. [Link]

-

Synthesis of 2-chloro-N-(2-hydroxyethyl)-N-methylbenzene acetamide. PrepChem.com. [Link]

-

Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. [Link]

-

Chloroacetamide. Sciencemadness Wiki. [Link]

-

Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. [Link]

-

Chloroacetyl chloride. Wikipedia. [Link]

-

1H NMR spectra of 2-amino-2 0... ResearchGate. [Link]

-

Acetamide, 2-amino-. NIST WebBook. [Link]

-

A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv. [Link]

Sources

- 1. WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof - Google Patents [patents.google.com]

- 2. 2-amino-N-(2,2,2-trifluoroethyl) acetamide: Preparation and Appication_Chemicalbook [chemicalbook.com]

- 3. EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Chloroacetamide - Sciencemadness Wiki [sciencemadness.org]

- 8. US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride - Google Patents [patents.google.com]

- 9. 2-Acetylaminoethanol(142-26-7) 1H NMR spectrum [chemicalbook.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. Acetamide, 2-amino- [webbook.nist.gov]

"2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride" chemical properties

An In-depth Technical Guide to 2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride

Abstract & Introduction

2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride (CAS No: 86150-08-5) is a bifunctional organic molecule of significant interest to the chemical, pharmaceutical, and life sciences sectors.[1] Possessing a primary amine, a secondary amide, and a primary hydroxyl group, this compound represents a versatile and hydrophilic building block. Its hydrochloride salt form generally confers improved stability and aqueous solubility, making it an attractive intermediate for process chemistry and a valuable scaffold in drug discovery. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic methodology, standard characterization workflows, and its strategic applications in modern research and development. The insights presented herein are curated for researchers, chemists, and drug development professionals seeking to leverage this molecule's unique structural attributes.

Physicochemical and Structural Properties

The fundamental properties of 2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride are rooted in its molecular structure. The presence of multiple hydrogen bond donors and acceptors, combined with its ionic salt form, dictates its physical behavior, particularly its high polarity and expected solubility in aqueous and polar protic solvents. While specific experimental data such as melting point and spectroscopic analyses are not widely published, its core identifiers are well-documented.

Table 1: Compound Identification and Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 86150-08-5 | [1] |

| Free Base CAS | 75007-28-2 | [2] |

| Molecular Formula | C₄H₁₁ClN₂O₂ | [1] |

| Molecular Weight | 154.60 g/mol | [1] |

| SMILES | O=C(NCCO)CN.[H]Cl | [1] |

| InChIKey | XGBMKOJOGRVLNT-UHFFFAOYSA-N | [2] |

| Storage | Sealed in dry, Room Temperature |[1] |

Proposed Synthesis and Characterization Workflow

Rationale for Synthetic Strategy

The core of this synthesis is the formation of an amide bond. To prevent unwanted side reactions, such as self-polymerization of glycine or acylation of the ethanolamine hydroxyl group, a protection-coupling-deprotection sequence is essential.

-

N-Protection: The amino group of glycine must be protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice as it is stable under coupling conditions and can be readily removed with a strong acid (like HCl), which conveniently forms the desired hydrochloride salt in the final step.

-

Amide Coupling: A carbodiimide-mediated coupling, such as using N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is a standard and effective method for activating the carboxylic acid of Boc-glycine to react with the amino group of ethanolamine.

-

Deprotection & Salt Formation: The final step involves the removal of the Boc protecting group using hydrochloric acid. This one-pot deprotection and salt formation is highly efficient.

Detailed Experimental Protocol

-

Activation of Boc-Glycine: Dissolve Boc-glycine (1.0 eq.) in an appropriate anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath. Add the coupling agent, EDC (1.1 eq.), and an activator, such as N-Hydroxysuccinimide (NHS) (1.1 eq.), to the solution. Stir for 30 minutes to form the active ester.

-

Amide Coupling: Add ethanolamine (1.1 eq.) dropwise to the activated Boc-glycine solution. Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Work-up and Purification: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate. Purify via column chromatography if necessary.

-

Deprotection and Salt Formation: Dissolve the purified Boc-protected intermediate in a minimal amount of a suitable solvent like dioxane or methanol. Add an excess of 4M HCl in dioxane (or a similar solution) and stir at room temperature for 2-4 hours. The product, 2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride, will typically precipitate from the solution.

-

Isolation: Collect the solid product by filtration, wash with cold diethyl ether to remove residual impurities, and dry under vacuum.

Diagram 1: Proposed synthetic workflow for 2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride.

Analytical Characterization

To ensure the identity and purity of the synthesized product, a standard suite of analytical techniques should be employed:

-

¹H NMR (Proton Nuclear Magnetic Resonance): Would confirm the structural backbone. Expect characteristic triplets for the two -CH₂- groups of the hydroxyethyl moiety and singlets for the -CH₂- of the glycinamide core and the -NH₂⁺ protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Would verify the number and type of carbon atoms, including a distinct signal for the amide carbonyl carbon.

-

MS (Mass Spectrometry): Electrospray ionization (ESI-MS) would show the molecular ion for the free base [M+H]⁺, confirming the correct molecular weight.

-

IR (Infrared Spectroscopy): Would show characteristic absorption bands for the O-H (hydroxyl), N-H (amine/amide), and C=O (amide) functional groups.

Strategic Applications in Drug Development

The true value of 2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride lies in its application as a versatile building block. Its analogs are key intermediates in the synthesis of important therapeutic and agrochemical agents. For example, the trifluoroethyl analog is crucial for producing the veterinary insecticide Fluralaner, highlighting the utility of this molecular scaffold.[3]

Hydrophilic Linker and Scaffold

The compound's structure is inherently hydrophilic. In medicinal chemistry, increasing the water solubility of a drug candidate is a common challenge to improve its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion). This molecule can be incorporated into a larger drug candidate to impart hydrophilicity and improve its developability.

Bifunctional Intermediate

With a reactive primary amine at one end and a primary hydroxyl group at the other (which can be further functionalized), the molecule serves as an excellent bifunctional linker. This allows for the covalent connection of two different molecular entities. This concept is central to advanced therapeutic modalities like:

-

PROTACs (Proteolysis-Targeting Chimeras): Where a linker connects a protein-binding molecule to an E3 ligase-recruiting molecule.

-

ADCs (Antibody-Drug Conjugates): Where a linker attaches a potent cytotoxic drug to a monoclonal antibody.

Diagram 2: Conceptual use as a bifunctional linker in drug design.

Handling and Safety Profile

A specific Safety Data Sheet (SDS) for 2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride (CAS 86150-08-5) is not available in the public domain. However, based on the known hazards of structurally similar compounds like 2-amino-N-ethyl-acetamide hydrochloride, a prudent safety protocol can be established.[4]

-

Potential Hazards: Expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

-

Recommended Precautions:

-

Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a dry place.

-

Conclusion

2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride is more than a simple chemical; it is a strategic tool for molecular innovation. Its well-defined structure, featuring multiple points for functionalization and inherent hydrophilicity, makes it a valuable intermediate in the synthesis of complex targets. While detailed experimental data remains sparse, its potential, evidenced by the successful application of its analogs in commercial products, is clear. For researchers in drug discovery and process development, this compound offers a reliable and versatile scaffold for building the next generation of therapeutics and advanced materials.

References

- Title: Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)

-

Title: 2-Amino-N-(2,2,2-trifluoroethyl)acetamide Hydrochloride: A Crucial Building Block for Drug Discovery Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Synthesis of 2-amino-N-[1-(2-pyridinyl)-2-phenylethyl]acetamide dihydrochloride Source: PrepChem.com URL: [Link]

-

Title: N-(2-hydroxyethyl)-2-[(2-hydroxyethyl)amino]acetamide Source: PubChemLite URL: [Link]

- Title: Method for preparing 2-amino-n-(2,2,2-trifluoroethyl)

-

Title: N-(2-Hydroxyethyl)-2[(2-hydroxyethyl)amino]acetamide, 76% Source: ESSLAB URL: [Link]

-

Title: Advancements in Veterinary Medicine: The Role of 2-Amino-N-(2,2,2-Trifluoroethyl)acetamide Hydrochloride in Novel Treatments Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Amadis Chemical Company Limited Product Page Source: ChemBuyersGuide.com, Inc. URL: [Link]

-

Title: 2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide;hydron;chloride Source: PubChem URL: [Link]

Sources

An In-depth Technical Guide to 2-Amino-N-(2-hydroxyethyl)acetamide Hydrochloride: A Versatile Synthetic Building Block

CAS Number: 86150-08-5

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride, a key intermediate for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document delves into its chemical properties, plausible synthetic routes, potential applications, and safety considerations, offering a foundational understanding of this versatile molecule.

Introduction: A Moiety of Interest in Medicinal Chemistry

2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride belongs to the class of alpha-amino acid amide derivatives. Its structure combines a primary amine, an amide, and a primary alcohol, making it a trifunctional building block with significant potential in organic synthesis. The hydrochloride salt form enhances its stability and solubility in aqueous media, rendering it a convenient starting material for various chemical transformations.

The presence of the N-(2-hydroxyethyl) group is of particular interest in medicinal chemistry. This moiety can influence a molecule's pharmacokinetic properties by increasing hydrophilicity, which can impact solubility, absorption, and excretion. Furthermore, the hydroxyl group provides a handle for further functionalization, allowing for the introduction of diverse substituents to modulate biological activity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. The key properties of 2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride are summarized in the table below.

| Property | Value | Source |

| CAS Number | 86150-08-5 | |

| Molecular Formula | C₄H₁₁ClN₂O₂ | |

| Molecular Weight | 154.60 g/mol | |

| Appearance | Solid (predicted) | - |

| Solubility | Soluble in water | General knowledge of hydrochloride salts |

Synthesis Methodologies: A Plausible Retrosynthetic Approach

While specific, detailed, and publicly available protocols for the synthesis of 2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride are not extensively documented, a logical synthetic strategy can be inferred from established methods for the preparation of related glycinamide derivatives. A common approach involves the coupling of a protected amino acid with an amine, followed by deprotection.

A plausible synthetic workflow is outlined below:

Caption: Plausible synthetic workflow for 2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on common organic synthesis techniques for amide bond formation and deprotection.

Step 1: Synthesis of N-Boc-2-amino-N-(2-hydroxyethyl)acetamide

-

To a solution of N-Boc-glycine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents).

-

Stir the mixture at 0 °C for 15-20 minutes.

-

Slowly add ethanolamine (1 equivalent) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove any precipitated urea byproduct.

-

Wash the filtrate with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-protected intermediate.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride

-

Dissolve the purified N-Boc-2-amino-N-(2-hydroxyethyl)acetamide from Step 1 in a minimal amount of a suitable organic solvent such as 1,4-dioxane or ethanol.

-

Cool the solution in an ice bath.

-

Bubble dry hydrogen chloride gas through the solution or add a saturated solution of HCl in the chosen solvent until the reaction is complete (as monitored by TLC).

-

The hydrochloride salt will typically precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether) to remove any residual impurities.

-

Dry the resulting white solid under vacuum to yield 2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride.

Applications in Research and Development

As a functionalized amino acid derivative, 2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Role as a Scaffold in Drug Discovery

The primary application of this compound is as a scaffold or intermediate in the synthesis of bioactive molecules. Its constituent functional groups allow for a variety of chemical modifications.

Caption: Reactivity and synthetic potential of the core molecule.

-

Primary Amine: The primary amine can be readily acylated, alkylated, or undergo reductive amination to introduce a wide range of substituents. This is a common strategy for building peptide-like structures or for attaching the molecule to a larger pharmacophore.

-

Hydroxyl Group: The primary alcohol can be esterified or etherified to modify the molecule's lipophilicity and introduce new functional groups. It can also be oxidized to an aldehyde or a carboxylic acid, providing further avenues for synthetic elaboration.

-

Amide Bond: While generally stable, the amide bond can be hydrolyzed under acidic or basic conditions or reduced to an amine, offering further diversification of the molecular structure.

The strategic modification of these functional groups allows for the generation of libraries of compounds for high-throughput screening in drug discovery programs.

Analogy to Other Key Intermediates

The synthetic utility of 2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride can be analogized to that of its fluorinated counterpart, 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride. The latter is a known key intermediate in the synthesis of isoxazoline indolizine amides, which have applications in medicinal chemistry. This suggests that the title compound can similarly be employed in the construction of novel heterocyclic systems and other complex molecular architectures.

Analytical Data and Characterization

Comprehensive, publicly available analytical data such as ¹H NMR, ¹³C NMR, IR, and mass spectra for 2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride are not widely reported in the scientific literature. For researchers synthesizing or using this compound, it is imperative to perform thorough analytical characterization to confirm its identity and purity.

Expected Spectroscopic Features:

-

¹H NMR: Signals corresponding to the methylene protons adjacent to the amino, amide, and hydroxyl groups, as well as exchangeable protons for the amine, amide, and hydroxyl groups.

-

¹³C NMR: Resonances for the two distinct methylene carbons and the carbonyl carbon of the amide.

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching (amine and amide), O-H stretching (alcohol), C=O stretching (amide), and C-N stretching.

-

Mass Spectrometry: The molecular ion peak corresponding to the free base and characteristic fragmentation patterns.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling 2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride is a valuable and versatile building block in organic synthesis. Its trifunctional nature provides multiple points for chemical modification, making it an attractive starting material for the synthesis of diverse and complex molecules, particularly in the realm of drug discovery. While detailed synthetic protocols and application examples are not extensively documented in the public domain, its structural features and the known applications of related compounds strongly suggest its potential as a key intermediate for the development of novel chemical entities. Researchers are encouraged to explore its synthetic utility while adhering to rigorous analytical characterization and safety protocols.

References

"2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride" molecular weight

An In-depth Technical Guide to the Molecular Weight of 2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride

Introduction

In the landscape of pharmaceutical research and chemical synthesis, precision is paramount. The fundamental properties of a compound dictate its behavior, reactivity, and suitability for a given application. Among the most critical of these properties is the molecular weight (MW). This guide provides a comprehensive technical overview of the molecular weight of 2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride, a key organic building block. We will delve into its theoretical calculation, experimental verification, and the profound implications of this value in a research and development setting. This document is intended for researchers, chemists, and drug development professionals who require a deep and practical understanding of this compound's core characteristics.

Physicochemical Properties and Structure

2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride is an aliphatic amide derivative.[1] Its hydrochloride salt form enhances its stability and solubility in aqueous media, making it a versatile reagent in various synthetic protocols. A precise understanding of its molecular structure is the foundation for determining its molecular weight.

Molecular Structure

The structure of 2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride consists of an acetamide backbone functionalized with a primary amine group and an N-substituted hydroxyethyl group. The hydrochloride salt is formed by the protonation of the primary amine.

Caption: Molecular structure of 2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride.

Summary of Physicochemical Data

A consolidated view of the compound's key identifiers and properties is essential for laboratory use, particularly for documentation and regulatory submissions.

| Property | Value | Source |

| Molecular Formula | C₄H₁₀N₂O₂·HCl | [2] |

| Molecular Weight | 154.59 g/mol | [2] |

| CAS Number | 86150-08-5 | [1][2] |

Theoretical Molecular Weight Calculation

The molecular weight is the sum of the atomic weights of all atoms in the molecular formula. The calculation is a foundational exercise that validates the identity of a synthesized or purchased compound.

Basis of Calculation: The calculation is based on the IUPAC standard atomic weights of the constituent elements.

-

Carbon (C): 12.011 u

-

Hydrogen (H): 1.008 u

-

Nitrogen (N): 14.007 u

-

Oxygen (O): 15.999 u

-

Chlorine (Cl): 35.453 u

Step-by-Step Calculation:

-

Carbon: 4 atoms × 12.011 u = 48.044 u

-

Hydrogen: 11 atoms (10 in the amide + 1 in HCl) × 1.008 u = 11.088 u

-

Nitrogen: 2 atoms × 14.007 u = 28.014 u

-

Oxygen: 2 atoms × 15.999 u = 31.998 u

-

Chlorine: 1 atom × 35.453 u = 35.453 u

Total Molecular Weight = 48.044 + 11.088 + 28.014 + 31.998 + 35.453 = 154.597 g/mol

This calculated value aligns perfectly with the literature value of 154.59 g/mol .[2]

Experimental Verification of Molecular Weight

While theoretical calculation is crucial, experimental verification is the cornerstone of quality control and structural confirmation in drug development. Mass spectrometry (MS) is the gold-standard technique for this purpose due to its high accuracy and sensitivity.[3]

Principle of Mass Spectrometry

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules.[3][4] For a small molecule like 2-Amino-N-(2-hydroxyethyl)acetamide, a soft ionization technique such as Electrospray Ionization (ESI) is ideal. In ESI-MS, the analyte is ionized directly from a solution, typically yielding a protonated molecular ion [M+H]⁺. The mass analyzer then separates these ions based on their m/z ratio, allowing for the determination of the molecular mass with high precision.

Workflow for ESI-MS Analysis

The following diagram illustrates a typical workflow for confirming the molecular weight of the target compound.

Caption: Experimental workflow for molecular weight verification using ESI-MS.

Detailed Experimental Protocol: ESI-MS

This protocol provides a self-validating methodology for confirming the molecular weight.

-

System Calibration:

-

Causality: Before analyzing the sample, the mass spectrometer must be calibrated to ensure mass accuracy.

-

Procedure: Infuse a standard calibration solution (e.g., Agilent ESI-L Low Concentration Tuning Mix) and perform an instrument calibration according to the manufacturer's protocol. The measured masses of the known standards must be within the acceptable tolerance (typically <5 ppm).

-

-

Sample Preparation:

-

Causality: Proper sample preparation ensures complete solubilization and prevents contamination of the MS system. The acidic mobile phase (0.1% formic acid) promotes protonation, which is required for positive mode ESI.

-

Procedure:

-

Accurately weigh approximately 1.0 mg of 2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride.

-

Dissolve the sample in 1.0 mL of a solution of 50:50 (v/v) HPLC-grade acetonitrile and deionized water containing 0.1% formic acid.

-

Vortex the solution for 30 seconds to ensure homogeneity.

-

Perform a serial dilution to a final working concentration of approximately 5 µg/mL.

-

-

-

Data Acquisition:

-

Causality: Direct infusion provides a steady stream of ions, allowing for signal averaging and a high-quality mass spectrum. Positive ion mode is selected to detect the protonated molecule [M+H]⁺.

-

Procedure:

-

Set up the ESI source with typical parameters (e.g., capillary voltage: +3.5 kV, gas temperature: 300 °C, drying gas flow: 8 L/min).

-

Infuse the prepared sample solution into the mass spectrometer at a constant flow rate (e.g., 5 µL/min) using a syringe pump.

-

Acquire data in the m/z range of 50 to 300.

-

-

-

Data Analysis & Interpretation:

-

Causality: The analysis focuses on identifying the ion corresponding to the protonated free base of the compound. The hydrochloride salt dissociates in solution.

-

Expected Result: The free base (C₄H₁₀N₂O₂) has a monoisotopic mass of 118.0742 u. The protonated ion [M+H]⁺ should therefore have a theoretical m/z of 119.0820 .

-

Procedure:

-

Examine the resulting mass spectrum for a high-intensity peak at or very near m/z 119.0820.

-

Calculate the mass error between the observed m/z and the theoretical m/z. A value below 5 ppm provides high confidence in the compound's identity.

-

(Optional) Examine the isotopic distribution. The A+1 peak (due to the natural abundance of ¹³C) should be visible at approximately m/z 120.085 and its intensity should be consistent with the presence of four carbon atoms (~4.4%).

-

-

Significance in Research and Drug Development

An accurately determined molecular weight is not merely a data point; it is a critical parameter that underpins numerous downstream activities:

-

Stoichiometric Calculations: All synthetic reactions and quantitative assays rely on precise molar calculations, which are impossible without an accurate molecular weight.

-

Solution Preparation: Preparing solutions of known molarity, a routine and essential laboratory task, is directly dependent on the molecular weight.

-

Regulatory Compliance: Submissions to regulatory bodies like the FDA require exhaustive characterization of any new chemical entity, with experimentally verified molecular weight being a non-negotiable component of the data package.

-

Structural Elucidation: While MS provides the molecular weight, it serves as a crucial constraint when interpreting other structural data from techniques like NMR and IR spectroscopy.[4]

Conclusion

The molecular weight of 2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride, established theoretically and verifiable experimentally at 154.59 g/mol , is a fundamental characteristic of this compound. This guide has outlined the structured approach to its determination, from foundational calculations to a robust, self-validating mass spectrometry protocol. For the research scientist, treating this parameter with the rigor it deserves is a critical step in ensuring the integrity, reproducibility, and ultimate success of their scientific endeavors.

References

-

MtoZ Biolabs. Molecular Weight Determination. [Link]

Sources

An In-Depth Technical Guide to the Solubility of 2-Amino-N-(2-hydroxyethyl)acetamide Hydrochloride

This guide provides a comprehensive technical overview of the solubility characteristics of 2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride (CAS No: 86150-08-5).[1][2] Intended for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with actionable experimental protocols to deliver a robust understanding of this compound's behavior in various solvent systems.

Executive Summary: Predicting Solubility from Molecular Structure

2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride is a molecule that presents an interesting case for solubility prediction due to the presence of multiple functional groups with competing influences. The molecule incorporates a primary amine hydrochloride, a secondary amide, and a primary alcohol.

-

The Hydrophilic Drivers : The primary amine hydrochloride and the hydroxyl group are strong contributors to aqueous solubility. The ionic nature of the hydrochloride salt and the hydrogen bonding capability of the hydroxyl group are expected to facilitate dissolution in polar protic solvents, most notably water. The related compound, N-(2-hydroxyethyl)acetamide, is known to be soluble in water due to its hydroxyl group promoting hydrogen bonding.[3]

-

The Hydrophobic and Polar Contributions : The acetamide group, while polar, also contributes some hydrophobic character. The overall solubility will be a balance between these competing factors.

Based on these structural features, it is anticipated that 2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride will exhibit significant solubility in water and other polar protic solvents. Its solubility is likely to be temperature-dependent, increasing with a rise in temperature, a common characteristic for many amides.[3] Conversely, its solubility in non-polar organic solvents is expected to be limited.[3] However, it is important to note that a structurally similar, albeit more complex, amino acetamide hydrochloride was reported to be "Practically insoluble in water" but soluble in polar aprotic solvents like N,N-Dimethylformamide (DMF) and methanol.[4] This underscores the necessity of empirical testing to determine the precise solubility profile.

Theoretical Framework: The Chemistry of Solubility

The dissolution of a solute in a solvent is governed by the principle of "like dissolves like." This is a function of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For 2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride, the key interactions are:

-

Ion-Dipole Interactions : The ammonium and chloride ions will interact favorably with the dipoles of polar solvents like water.

-

Hydrogen Bonding : The hydroxyl and amide groups can act as both hydrogen bond donors and acceptors, further enhancing solubility in protic solvents.

-

Van der Waals Forces : These weaker forces will play a role in the interaction with less polar solvents.

The overall free energy of dissolution (ΔG_dissolution) must be negative for spontaneous dissolution to occur. This is influenced by both the enthalpy (ΔH_dissolution) and entropy (ΔS_dissolution) of the process.

Experimental Determination of Solubility: A Validated Protocol

To empirically determine the solubility of 2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride, a systematic approach is required. The following protocol is designed to provide accurate and reproducible results.

Materials and Equipment

-

2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride

-

Solvents: Deionized water, Methanol, Ethanol, Isopropanol, Acetonitrile, N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometric (MS) detection

-

pH meter

Equilibrium Solubility Determination Workflow

The following diagram illustrates the workflow for determining the equilibrium solubility of the target compound.

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions :

-

Add an excess amount of 2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride to a series of vials, each containing a known volume of the selected solvents. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration :

-

Place the vials in a thermostatic shaker bath set to a specific temperature (e.g., 25 °C and 37 °C).

-

Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation :

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

-

Sample Analysis :

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC method. HPLC is a common and effective technique for analyzing amino acid components.[5] For enhanced sensitivity and specificity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[6][7]

-

Quantitative Data Summary

The following table should be populated with the experimentally determined solubility data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Deionized Water | 25 | ||

| Deionized Water | 37 | ||

| Methanol | 25 | ||

| Ethanol | 25 | ||

| Isopropanol | 25 | ||

| Acetonitrile | 25 | ||

| DMF | 25 | ||

| DCM | 25 |

Factors Influencing Solubility

Several factors can significantly impact the solubility of 2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride.

pH

The amine group in the molecule means that its ionization state, and therefore its solubility, will be highly dependent on the pH of the aqueous solution. In acidic to neutral conditions, the primary amine will be protonated, forming the more soluble ammonium salt. At higher pH values, the amine will be deprotonated, leading to a decrease in aqueous solubility. The solubility of amino acids is known to increase in both acidic and basic conditions relative to their isoelectric point.[8][9]

Caption: Influence of pH on Ionization and Aqueous Solubility.

Temperature

As previously mentioned, the solubility of most solid compounds increases with temperature. This is because the dissolution process is often endothermic, meaning that heat is absorbed. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution of more solid.

Presence of Co-solvents and Excipients

In pharmaceutical formulations, the use of co-solvents and excipients is common. These can either increase or decrease the solubility of the active pharmaceutical ingredient (API). For instance, the addition of a water-miscible organic solvent like ethanol to an aqueous solution can disrupt the hydrogen bonding network of water and potentially decrease the solubility of a hydrophilic compound.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and determining the solubility of 2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride. While theoretical predictions based on its molecular structure suggest good aqueous solubility, the importance of empirical verification cannot be overstated. The detailed experimental protocol provided herein offers a robust methodology for obtaining accurate and reliable solubility data. Future work should focus on generating a complete solubility profile across a range of temperatures and pH values, as well as investigating the impact of common pharmaceutical excipients on its solubility. This data will be invaluable for the successful formulation and development of products containing this compound.

References

-

PubChem. 2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide;hydron;chloride. Available from: [Link]

-

ChemBK. 2[(2-hydroxyethyl)amino]acetamide, 75. Available from: [Link]

-

Solubility of Things. N-(2-hydroxyethyl)acetamide. Available from: [Link]

-

Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

-

PubChem. N-(2-hydroxyethyl)-2-[(2-hydroxyethyl)amino]acetamide. Available from: [Link]

-

PubChem. Acetylethanolamine. Available from: [Link]

-

Organic Syntheses. Methylamine Hydrochloride. Available from: [Link]

-

Cheméo. Chemical Properties of Acetamide, N-(2-hydroxyethyl)- (CAS 142-26-7). Available from: [Link]

-

National Center for Biotechnology Information. Drug Solubility: Importance and Enhancement Techniques. Available from: [Link]

-

ICCVAM. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Available from: [Link]

-

PubChemLite. N-(2-hydroxyethyl)-2-[(2-hydroxyethyl)amino]acetamide. Available from: [Link]

-

ESSLAB. N-(2-Hydroxyethyl)-2[(2-hydroxyethyl)amino]acetamide, 76%. Available from: [Link]

-

SIELC Technologies. Separation of Acetamide, 2-amino- on Newcrom R1 HPLC column. Available from: [Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available from: [Link]

-

Needham, T. E., Jr. (1972). The Solubility of Amino Acids in Various Solvent Systems. PhD Thesis, University of Rhode Island. Available from: [Link]

-

Shimadzu. Analytical Methods for Amino Acids. Available from: [Link]

- Dey, B. P., & Lahiri, S. C. (1985). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 24A, 136-138.

-

DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. Available from: [Link]

-

PubMed. The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. Available from: [Link]

Sources

- 1. 86150-08-5|2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride|BLD Pharm [bldpharm.com]

- 2. 2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride | 86150-08-5 [m.chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. echemi.com [echemi.com]

- 5. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 9. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

A Technical Guide to the Stability and Storage of 2-Amino-N-(2-hydroxyethyl)acetamide Hydrochloride

Introduction: Understanding the Molecule

2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride is a multifaceted organic molecule of interest to researchers in drug development and chemical synthesis. Its structure, featuring a primary amine, an amide linkage, and a primary alcohol, makes it a versatile building block. However, these same functional groups are susceptible to various degradation pathways. The presence of the hydrochloride salt form is a deliberate chemical modification designed to enhance the compound's stability and handling characteristics. This guide provides a comprehensive overview of the stability profile of 2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride, offering field-proven insights into its optimal storage and handling to ensure its integrity for research and development applications.

Chemical Stability Profile

The stability of an active pharmaceutical ingredient (API) or a key intermediate is paramount to ensure reproducibility in experiments and the safety and efficacy of the final product. The stability of 2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride is influenced by its molecular structure and external environmental factors.

The Stabilizing Role of the Hydrochloride Salt

Organic amines are often susceptible to atmospheric oxidation. The formation of a hydrochloride salt protonates the primary amine group. This ties up the lone pair of electrons on the nitrogen atom, significantly reducing its susceptibility to oxidation.[1] This salt formation also typically yields a crystalline solid, which is generally more stable and easier to handle than the corresponding free base.[2]

Inherent Structural Vulnerabilities

Despite the stabilizing effect of the hydrochloride salt, the molecule possesses functional groups that represent potential degradation sites:

-

Amide Bond: The acetamide group contains an amide linkage that is susceptible to hydrolysis.

-

Primary Alcohol: The hydroxyethyl moiety contains a primary alcohol that can be a target for oxidation.

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for establishing appropriate storage conditions and analytical methods. Forced degradation studies, which intentionally stress the molecule under harsh conditions, are used to identify likely degradation products and pathways.[3][4][5]

Hydrolysis

The amide bond in 2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride is prone to cleavage through hydrolysis. This reaction can be catalyzed by both acids and bases, yielding 2-aminoacetic acid (glycine) and 2-aminoethanol.[6] While the compound is a salt of a strong acid (HCl), placing it in highly acidic or alkaline aqueous solutions, especially at elevated temperatures, can accelerate this degradation.

Oxidation

While the amine group is protected by protonation, aggressive oxidizing agents or conditions could still lead to degradation. The primary alcohol is also a potential site for oxidation, which could lead to the formation of an aldehyde or carboxylic acid derivative.

Photodegradation

Amine hydrochloride salts can be sensitive to light, particularly UV radiation.[7] Exposure to light can induce photochemical reactions, leading to the formation of colored degradants and a loss of potency. The exact photosensitivity of this specific molecule has not been extensively reported, but it is a common vulnerability for this class of compounds.

Thermal Degradation

Elevated temperatures act as a catalyst for all chemical degradation pathways. Storing the compound at high temperatures will accelerate hydrolysis and oxidation, and can also lead to other, less predictable degradation reactions.

Recommended Storage and Handling Protocols

Based on the chemical nature of 2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride, particularly its likely hygroscopic nature and susceptibility to hydrolysis and photolysis, the following storage and handling protocols are recommended to maintain its quality and integrity.

Control of Humidity: The Hygroscopicity Challenge

Acetamide and its derivatives are known to be hygroscopic, meaning they readily absorb moisture from the atmosphere.[8][9] It is highly probable that 2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride shares this property. Moisture absorption can lead to physical changes such as clumping and can also act as a medium for hydrolytic degradation.

Core Recommendations:

-

Primary Container: The compound should be stored in a tightly sealed, airtight container. For long-term storage, containers with high-integrity seals, such as those with PTFE-lined caps, are recommended.

-

Secondary Enclosure: For enhanced protection, especially in humid environments, the primary container should be placed inside a desiccator containing a suitable desiccant (e.g., silica gel, calcium sulfate).

-

Inert Atmosphere: For maximum stability, particularly for reference standards or long-term storage, the compound can be stored under an inert atmosphere (e.g., argon or nitrogen) to displace air and moisture.

Temperature Control

While some suppliers suggest "room temperature" storage, at least one indicates the need for "cold-chain transportation".[10] To minimize the risk of thermal degradation, a controlled and cool environment is advisable.

| Storage Duration | Recommended Temperature | Rationale |

| Short-term (weeks) | Controlled Room Temperature (20-25°C) | Sufficient for routine use, minimizes thermal stress. |

| Long-term (months/years) | Refrigerated (2-8°C) | Reduces the rate of all potential degradation reactions, preserving long-term integrity.[10] |

Note: Avoid freezing the compound unless specific data indicates it is stable to freeze-thaw cycles. Freezing can sometimes cause the segregation of components in a mixture or damage the crystal structure of a solid.

Protection from Light

To prevent photolytic degradation, the compound should be protected from light.

Core Recommendations:

-

Use amber glass vials or opaque containers.

-

If the primary container is clear, store it inside a light-blocking secondary container or in a dark cabinet.

-

Minimize exposure to direct sunlight and strong artificial light during handling.

Experimental Workflow: Stability Assessment

For researchers needing to perform their own stability assessment, a forced degradation study is the standard approach.[3][4][11]

Step-by-Step Forced Degradation Protocol

-

Prepare Stock Solution: Dissolve a known concentration of 2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride in a suitable solvent (e.g., water or methanol).

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C and take samples at various time points (e.g., 2, 8, 24 hours). Neutralize samples before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C and sample as above. Neutralize samples before analysis.

-

Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep at room temperature and sample at various time points.

-

Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 80°C). Also, heat a solution of the compound. Sample at various time points.

-

Photostability: Expose the solid compound and a solution to a calibrated light source that provides both UV and visible light, as per ICH Q1B guidelines.[12] Keep a control sample wrapped in aluminum foil to protect it from light.

-

Analysis: Analyze all samples and controls using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to quantify the parent compound and detect any degradation products.

Conclusion: Best Practices for Ensuring Integrity

The stability of 2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride is robust under appropriate conditions, largely due to its hydrochloride salt form which protects the reactive primary amine from oxidation. However, its inherent hygroscopicity and the presence of a hydrolysable amide bond are its primary vulnerabilities.

To ensure the long-term integrity and reliability of this compound, it is imperative to store it in a cool, dry, and dark environment in a tightly sealed, airtight container . For extended storage, refrigeration and the use of a desiccator are strongly recommended. By adhering to these protocols, researchers can minimize degradation, ensuring the quality and consistency of their starting materials and the validity of their experimental results.

References

-

The Crucial Role of Hydrochloride Salts in Chemical Stability: A Look at (S)-3-Amino-4-(3-chlorophenyl)butyric Acid Hydrochloride. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Why are organic amines often more stable as the HCl salt than in the free base form? (2015, August 24). Reddit. Retrieved from [Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

-

Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Retrieved from [Link]

-

2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide;hydron;chloride. PubChem. Retrieved from [Link]

-

Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved from [Link]

-

Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved from [Link]

-

2-amino-N-ethylacetamide hydrochloride. PubChem. Retrieved from [Link]

-

Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 3(6). Retrieved from [Link]

-

Ways of crashing out amines. (2018, May 13). Reddit. Retrieved from [Link]

-

Acetamide | 60-35-5 | Manufacturer & Supplier. (n.d.). Macsen Labs. Retrieved from [Link]

-

Forced Degradation Studies. (2016, December 14). SciSpace. Retrieved from [Link]

-

Chemical Properties of Acetamide, N-(2-hydroxyethyl)- (CAS 142-26-7). (n.d.). Cheméo. Retrieved from [Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis. Retrieved from [Link]

-

Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

-

STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH. Retrieved from [Link]

-

Acetamide. (n.d.). In Wikipedia. Retrieved from [Link]

-

Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (n.d.). NIH. Retrieved from [Link]

-

(PDF) Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (2025, October 16). ResearchGate. Retrieved from [Link]

-

New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. (n.d.). Archives of Pharmacy Practice. Retrieved from [Link]

-

Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

-

Piotrowska, K., Hermann, T. W., & Pawelska, A. (2010). Photostabilization of papaverine hydrochloride solutions. Acta Poloniae Pharmaceutica, 67(4), 321-326. Retrieved from [Link]

-

Amines. (n.d.). NCERT. Retrieved from [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. reddit.com [reddit.com]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 7. Photostabilization of papaverine hydrochloride solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. macsenlab.com [macsenlab.com]

- 9. Acetamide - Wikipedia [en.wikipedia.org]

- 10. 86150-08-5|2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride|BLD Pharm [bldpharm.com]

- 11. biomedres.us [biomedres.us]

- 12. database.ich.org [database.ich.org]

A Technical Guide to the Degradation Profile of 2-Amino-N-(2-hydroxyethyl)acetamide Hydrochloride

Disclaimer: As of January 2026, specific, publicly available degradation studies for 2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride are not documented in the scientific literature. This guide, therefore, presents a comprehensive, proposed framework based on established principles of physical organic chemistry and forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2] The degradation pathways, protocols, and products described herein are hypothesized based on the compound's functional groups and are intended to serve as a robust template for initiating a formal stability assessment.

Introduction: The Imperative for Stability Analysis

2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride is a small molecule characterized by three key functional groups: a primary amine (protonated as an ammonium salt), a secondary amide, and a primary alcohol. The chemical stability of such a molecule is a critical quality attribute in drug development and chemical manufacturing, directly impacting safety, efficacy, and shelf-life.[3] Understanding its degradation profile is not merely a regulatory requirement but a scientific necessity to ensure that any potential degradation products are identified, quantified, and assessed for safety.[1]

Forced degradation, or stress testing, is an indispensable tool in this process. By subjecting the molecule to conditions more severe than typical storage (e.g., high temperature, extreme pH, oxidation, and photolysis), we can purposefully generate potential degradants.[4][5] This strategy provides critical insights into the intrinsic stability of the molecule, facilitates the development of stability-indicating analytical methods, and helps in elucidating degradation pathways.[1][6] This guide provides a detailed examination of the probable degradation mechanisms of 2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride and outlines a rigorous analytical strategy for their investigation.

Predicted Degradation Pathways & Mechanisms

The molecular structure of 2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride presents several vulnerabilities to chemical degradation. The most probable pathways are hydrolysis of the amide bond, oxidation of the amine and alcohol moieties, and potential intramolecular cyclization.

Hydrolytic Degradation

Amide hydrolysis is one of the most common degradation pathways for pharmaceuticals.[6][7] The reaction can be catalyzed by acid or base.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[7] This pathway would cleave the amide bond to yield glycine (2-aminoacetic acid) and 2-aminoethanol .

-

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the amide carbonyl carbon.[7] This process also results in the formation of glycine and 2-aminoethanol .

Given that base-catalyzed hydrolysis is often more aggressive than acid-catalyzed hydrolysis for amides, this pathway may proceed more rapidly under alkaline stress conditions.[7]

Caption: Predicted hydrolytic degradation pathway.

Oxidative Degradation

The primary amine and primary alcohol groups are potential sites for oxidation.[8] Oxidative stress, typically induced by agents like hydrogen peroxide (H₂O₂), can lead to a variety of products.[8]

-

Oxidation of the Primary Alcohol: The N-(2-hydroxyethyl) group can be oxidized. Initial oxidation of the primary alcohol would yield an aldehyde, 2-Amino-N-(2-oxoethyl)acetamide . Further oxidation could lead to the corresponding carboxylic acid, N-(carboxymethyl)glycinamide .

-

Oxidation of the Primary Amine: Primary amines can undergo complex oxidative reactions, potentially leading to hydroxylamines, nitroso compounds, or deamination, although these are often less common under standard forced degradation conditions compared to alcohol oxidation.

Caption: Predicted oxidative degradation of the alcohol moiety.

Intramolecular Cyclization

The presence of a terminal hydroxyl group and an amide linkage creates the possibility for intramolecular cyclization, particularly under dehydrating conditions which could be promoted by strong acid or high heat. This reaction involves the nucleophilic attack of the hydroxyl oxygen on the amide carbonyl carbon, followed by the elimination of water. This would lead to the formation of a five-membered ring structure, a 2-oxazoline derivative .[9][10][11]

Caption: Predicted intramolecular dehydrative cyclization.

Analytical Strategy: A Framework for Forced Degradation

A robust analytical strategy is essential to detect, identify, and quantify the degradation products generated during stress testing. This typically involves a stability-indicating method, most commonly a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV and mass spectrometric detection.[7][12]

Forced Degradation Study Design

The study should be designed according to ICH Q1A(R2) guidelines, which recommend exposing the drug substance to a variety of stress conditions.[5][13] The goal is to achieve a target degradation of 5-20%, which is sufficient to form and detect primary degradants without leading to overly complex secondary degradation.[5][14]

| Stress Condition | Typical Protocol | Potential Degradation Pathway Targeted |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Hydrolysis, Cyclization |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | Hydrolysis |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Oxidation |

| Thermal | Solid-state at 80°C for 48 hours | General decomposition, Cyclization |

| Photolytic | Solution exposed to 1.2 million lux hours (visible) and 200 watt hours/m² (UVA) | Photochemical reactions |

Table 1: Proposed Forced Degradation Conditions. Note: Conditions should be adjusted to achieve the target 5-20% degradation.

Experimental Protocol: Stability-Indicating HPLC-UV/MS Method

The following protocol provides a starting point for developing a stability-indicating method.

1. Preparation of Solutions:

-

Prepare a stock solution of 2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride at 1.0 mg/mL in a suitable solvent (e.g., water or methanol).[1]

-

For each stress condition, mix the stock solution with the stressor (e.g., 1:1 with 0.2 M HCl to get a final concentration of 0.1 M HCl).

-

At specified time points, withdraw an aliquot, neutralize if necessary (e.g., acid/base samples), and dilute to a final concentration of ~0.1 mg/mL with the mobile phase.[8]

2. HPLC-UV/MS System Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start with a low percentage of B (e.g., 5%), and ramp up to a high percentage (e.g., 95%) over 20-30 minutes to elute all potential degradants.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

UV Detection: Photodiode Array (PDA) detector scanning from 200-400 nm to capture the absorbance maxima of the parent compound and any chromophoric degradants.

-

MS Detection: Electrospray Ionization (ESI) in positive mode, connected in-line post-UV detector, scanning a mass range of m/z 50-500 to obtain mass information for peak identification.

3. Data Analysis and Peak Purity:

-

Analyze stressed samples against an unstressed control to identify new peaks corresponding to degradation products.

-

Use the PDA detector to assess the peak purity of the parent compound in the presence of degradants.

-

Use the mass spectrometer to obtain the mass-to-charge ratio (m/z) of the parent and each degradation product, which is the first step in structure elucidation.

Caption: Workflow for forced degradation and analysis.

Summary of Potential Degradation Products

Based on the mechanistic analysis, the following table summarizes the most likely primary degradation products. Their definitive identification would require further characterization, such as high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

| Potential Degradant Name | Molecular Formula | Monoisotopic Mass (Da) | Formation Pathway |

| Glycine | C₂H₅NO₂ | 75.0320 | Hydrolysis |

| 2-Aminoethanol | C₂H₇NO | 61.0528 | Hydrolysis |

| 2-Amino-N-(2-oxoethyl)acetamide | C₄H₈N₂O₂ | 116.0586 | Oxidation |

| N-(Carboxymethyl)glycinamide | C₄H₈N₂O₃ | 132.0535 | Oxidation |

| 2-(Aminomethyl)-4,5-dihydrooxazole | C₄H₈N₂O | 100.0637 | Intramolecular Cyclization |

Table 2: Summary of Hypothesized Degradation Products.

Conclusion

While specific degradation data for 2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride is not publicly available, a thorough analysis based on its chemical structure allows for the prediction of several key degradation pathways, including hydrolysis, oxidation, and intramolecular cyclization. The successful identification and control of these potential impurities rely on a systematic forced degradation strategy coupled with the development of a robust, stability-indicating analytical method. The framework presented in this guide provides the necessary scientific and methodological foundation for researchers and drug development professionals to undertake a comprehensive stability assessment of this molecule, ensuring its quality and safety.

References

-

MedCrave. (2016, December 14). Forced Degradation Studies. MedCrave online. Available from: [Link]

-

Resolve Mass. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

-

Alsante, K. M., et al. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]

-

Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 23-30. Available from: [Link]

-

Resolve Mass Laboratories. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. Available from: [Link]

-

ResearchGate. (n.d.). Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides. Available from: [Link]

-

ResearchGate. (n.d.). Dehydrative cyclization of N-(β-hydroxyethyl)amides. Available from: [Link]

-

Labinsights. (2023, May 8). Some Basic Facts about Forced Degradation Test. Available from: [Link]

-

ResearchGate. (2013, November 28). What is the best method for detecting Amide groups in the presence of Amine groups?. Available from: [Link]

-

BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Available from: [Link]

-

ACS Publications. (2021, December 9). Phosphorus-Based Organocatalysis for the Dehydrative Cyclization of N-(2-Hydroxyethyl)amides into 2-Oxazolines. The Journal of Organic Chemistry. Available from: [Link]

- Google Patents. (n.d.). CN103512996B - Analysis method for amide compounds.

-

Royal Society of Chemistry. (n.d.). Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Chemical Communications. Available from: [Link]

-

International Journal of Pharmaceutical Sciences. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Available from: [Link]

-

Satara College of Pharmacy. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available from: [Link]

-

PubMed Central. (2017, January 24). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies. Available from: [Link]

-

SciSpace. (2020, March 4). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. Available from: [Link]

-

ResearchGate. (2006, September). Analytical methodologies for discovering and profiling degradation-related impurities. TrAC Trends in Analytical Chemistry. Available from: [Link]

-

PubMed. (2020, August 3). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Journal of Pharmaceutical Sciences. Available from: [Link]

Sources

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ajpsonline.com [ajpsonline.com]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. labinsights.nl [labinsights.nl]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]